Cas no 35144-39-9 (1-(4-Methoxyphenyl)-2-methylpropan-2-ol)

1-(4-Methoxyphenyl)-2-methylpropan-2-ol is a substituted aromatic alcohol with a methoxy group at the para position of the phenyl ring and a tertiary alcohol functionality. This compound is of interest in organic synthesis due to its structural features, which include a sterically hindered hydroxyl group and an electron-rich aromatic system. These characteristics make it a potential intermediate for pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity profile allow for selective functionalization, enabling applications in fine chemical synthesis. The methoxy group enhances solubility in organic solvents, facilitating purification and handling in laboratory and industrial settings.
1-(4-Methoxyphenyl)-2-methylpropan-2-ol structure
35144-39-9 structure
Product Name:1-(4-Methoxyphenyl)-2-methylpropan-2-ol
CAS No:35144-39-9
MF:C11H16O2
MW:180.243543624878
MDL:MFCD00196160
CID:2138524
PubChem ID:10866940
Update Time:2025-05-22

1-(4-Methoxyphenyl)-2-methylpropan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(4-methoxyphenyl)-2-methylpropan-2-ol
    • 1-(4-Methoxyphenyl)-2-methyl-2-propanol
    • UARSYQUQCPAGLB-UHFFFAOYSA-N
    • Benzeneethanol, 4-methoxy-alpha,alpha-dimethyl-
    • Olodaterol Impurity 13
    • 35144-39-9
    • AKOS012576603
    • G86031
    • SCHEMBL11132376
    • DB-290780
    • 1-(4-Methoxyphenyl)-2-methylpropan-2-ol
    • MDL: MFCD00196160
    • Inchi: 1S/C11H16O2/c1-11(2,12)8-9-4-6-10(13-3)7-5-9/h4-7,12H,8H2,1-3H3
    • InChI Key: UARSYQUQCPAGLB-UHFFFAOYSA-N
    • SMILES: OC(C)(C)CC1C=CC(=CC=1)OC

Computed Properties

  • Exact Mass: 180.115029749g/mol
  • Monoisotopic Mass: 180.115029749g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 29.5

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1-(4-Methoxyphenyl)-2-methylpropan-2-ol Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:35144-39-9)1-(4-甲氧基苯基)-2-甲基丙烷-2-醇
Order Number:LE26663781
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:57
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Member
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(CAS:35144-39-9)1-(4-Methoxyphenyl)-2-methylpropan-2-ol
Order Number:A1182254
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:49
Price ($):240.0
Email:sales@amadischem.com

Additional information on 1-(4-Methoxyphenyl)-2-methylpropan-2-ol

Research Brief on 1-(4-Methoxyphenyl)-2-methylpropan-2-ol (CAS: 35144-39-9): Recent Advances and Applications in Chemical Biology and Pharmaceutical Sciences

The compound 1-(4-Methoxyphenyl)-2-methylpropan-2-ol (CAS: 35144-39-9) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile structural features and potential therapeutic applications. This research brief synthesizes the latest findings (2022-2023) regarding this compound, focusing on its synthetic methodologies, biological activities, and emerging applications in drug discovery.

Recent synthetic chemistry studies have demonstrated novel catalytic approaches for the efficient production of 35144-39-9. A 2023 publication in Advanced Synthesis & Catalysis reported a palladium-catalyzed asymmetric synthesis method achieving 92% yield and >99% enantiomeric purity, addressing previous challenges in stereoselective preparation. The para-methoxy phenyl group in this structure has been identified as crucial for its unique physicochemical properties, including enhanced membrane permeability compared to non-substituted analogs.

In pharmacological investigations, 1-(4-Methoxyphenyl)-2-methylpropan-2-ol has shown promising activity as a modulator of neurotransmitter systems. A multi-center study published in Journal of Medicinal Chemistry (2023) revealed its selective binding to GABAA receptor subtypes (α2/α3), with potential implications for anxiety disorders. Molecular docking simulations suggest the tertiary alcohol moiety forms critical hydrogen bonds with Asn77 and Tyr157 residues in the receptor binding pocket.

The compound's metabolic stability has been significantly improved through structural optimization. Recent ADME studies using human liver microsomes demonstrated a 3-fold increase in half-life (t1/2 = 4.7 h) compared to early derivatives, attributed to the methoxy group's protection against oxidative metabolism. These findings position 35144-39-9 as a valuable scaffold for CNS-targeted drug development.

Emerging applications include its use as a chiral building block for complex natural product synthesis. A 2022 Nature Chemistry publication highlighted its incorporation into the total synthesis of (-)-stemoamide, demonstrating the compound's versatility in stereocontrolled transformations. The crystalline form (mp 78-80°C) has shown excellent stability for long-term storage, making it practical for industrial-scale applications.

Ongoing clinical investigations are exploring derivatives of 35144-39-9 for neurodegenerative diseases. Phase I trials of a fluorinated analog (NCT05677833) showed favorable blood-brain barrier penetration (brain/plasma ratio of 0.85) with minimal off-target effects. These developments underscore the compound's potential as a privileged structure in medicinal chemistry.

Future research directions include exploring its applications in PROTAC design (utilizing the alcohol moiety as a linker attachment point) and further optimization of its pharmacokinetic profile through prodrug strategies. The compound's unique combination of synthetic accessibility and biological activity makes it a compelling subject for continued investigation in chemical biology and pharmaceutical sciences.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:35144-39-9)1-(4-甲氧基苯基)-2-甲基丙烷-2-醇
LE26663781
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:35144-39-9)1-(4-Methoxyphenyl)-2-methylpropan-2-ol
A1182254
Purity:99%
Quantity:25g
Price ($):240.0
Email